molecular formula C22H16Br2O4 B10888162 Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)

Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)

Cat. No.: B10888162
M. Wt: 504.2 g/mol
InChI Key: QIQPIQNIDXHCPI-UHFFFAOYSA-N
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Description

4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is an organic compound with the molecular formula C22H16Br2O4. This compound is characterized by the presence of bromine and methyl groups attached to a benzoate structure. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ester groups can undergo hydrolysis, releasing the active components that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-4-[(3-METHYLBENZOYL)OXY]PHENYL 3-METHYLBENZOATE
  • 4-BROMO-2-[(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
  • Methyl 3-bromo-4-methoxybenzoate

Uniqueness

4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to the presence of both bromine and methyl groups, which can significantly influence its reactivity and interactions in chemical and biological systems. The specific arrangement of these functional groups provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C22H16Br2O4

Molecular Weight

504.2 g/mol

IUPAC Name

[4-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate

InChI

InChI=1S/C22H16Br2O4/c1-13-3-5-15(11-19(13)23)21(25)27-17-7-9-18(10-8-17)28-22(26)16-6-4-14(2)20(24)12-16/h3-12H,1-2H3

InChI Key

QIQPIQNIDXHCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)Br)Br

Origin of Product

United States

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